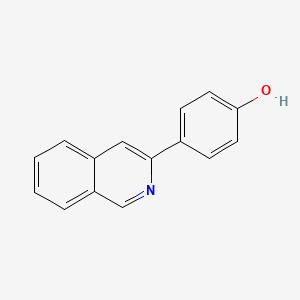

4-(Isoquinolin-3-yl)phenol

Description

BenchChem offers high-quality 4-(Isoquinolin-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isoquinolin-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-isoquinolin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXUAZCSHFABMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469370 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884500-88-3 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(Isoquinolin-3-yl)phenol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Isoquinolin-3-yl)phenol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Isoquinolin-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous pharmaceuticals, while the phenol moiety is a key pharmacophore known for its hydrogen bonding capabilities and metabolic susceptibility.[1][2][3] The strategic combination of these two motifs in a single molecule presents a compelling scaffold for drug discovery programs. This document outlines a robust and modern synthetic approach via a Suzuki-Miyaura cross-coupling reaction, details a complete workflow for structural verification using contemporary spectroscopic techniques, and explains the scientific rationale behind each procedural choice to ensure reproducibility and methodological integrity.

Introduction: The Scientific Rationale

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug development. The isoquinoline nucleus is a prominent feature in a wide range of biologically active compounds, including numerous FDA-approved drugs for treating ailments from cancer to cardiovascular diseases.[1] Its rigid, planar structure and nitrogen atom's ability to engage in hydrogen bonding make it an excellent scaffold for interacting with biological targets.

Similarly, the phenol group is a recurring motif in both natural products and synthetic pharmaceuticals.[3][4] While its presence can sometimes lead to metabolic liabilities, it is also a crucial functional group for receptor binding, often acting as a hydrogen bond donor or acceptor.[2] The targeted synthesis of 4-(Isoquinolin-3-yl)phenol aims to merge the desirable properties of both fragments, creating a molecule with potential applications in various therapeutic areas. This guide provides the necessary framework for its efficient synthesis and rigorous characterization.

Synthetic Strategy and Execution

A retrosynthetic analysis of 4-(Isoquinolin-3-yl)phenol suggests several viable synthetic pathways. Classical methods like the Bischler-Napieralski or Pictet-Spengler reactions could be employed to construct the isoquinoline ring from a suitably substituted phenethylamine precursor.[5][6][7][8] However, a more modular and often higher-yielding approach involves the late-stage formation of the C-C bond between the two aromatic systems. For this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the strategy of choice due to its functional group tolerance, mild reaction conditions, and high reliability.[9][10][11]

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves two main stages: the Suzuki-Miyaura coupling of a protected phenol boronic acid with a halogenated isoquinoline, followed by a deprotection step to yield the final product. The use of a protecting group on the phenol is critical, as the free hydroxyl group can interfere with the catalytic cycle of the Suzuki reaction.

Caption: Proposed two-step synthesis of 4-(Isoquinolin-3-yl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)isoquinoline (Suzuki Coupling)

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoisoquinoline (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). The choice of this catalyst is based on its proven efficacy in a wide range of Suzuki couplings.[10]

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 4-(Isoquinolin-3-yl)phenol (Deprotection)

-

Reactor Setup: Dissolve the 3-(4-(benzyloxy)phenyl)isoquinoline intermediate (1.0 eq) from the previous step in ethanol in a suitable hydrogenation vessel.

-

Catalyst Addition: Add palladium on carbon (10% Pd/C, ~10% by weight) to the solution.

-

Reaction: Seal the vessel, evacuate the air, and introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature for 4-6 hours.

-

Workup: Monitor the reaction by TLC until the starting material is fully consumed. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization or a final column chromatography if necessary to afford the pure 4-(Isoquinolin-3-yl)phenol.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where data from each technique corroborates the others.

Caption: Workflow for the comprehensive characterization of the final product.

Spectroscopic Data

The following tables summarize the expected data for 4-(Isoquinolin-3-yl)phenol based on established principles of spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data Solvent: DMSO-d₆

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenolic OH | ~9.80 | br s | 1H | Ar-OH |

| Isoquinoline H-1 | ~9.30 | s | 1H | N=CH |

| Aromatic | ~8.20-7.60 | m | 6H | Isoquinoline H's |

| Aromatic | ~7.55 | d | 2H | Ar-H (ortho to C-Isoquinoline) |

| Aromatic | ~6.90 | d | 2H | Ar-H (ortho to OH) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Phenolic C-OH | ~158.0 | C-OH | ||

| Isoquinoline C-3 | ~152.5 | C-Ar | ||

| Isoquinoline C-1 | ~145.0 | N=CH | ||

| Aromatic | ~135-115 | Aromatic C's |

Rationale: The phenolic proton is expected to be downfield and broad due to hydrogen bonding and exchange.[12] The isoquinoline H-1 proton is typically the most deshielded proton on the heterocycle. Aromatic protons ortho to the electron-withdrawing isoquinoline ring will be further downfield than those ortho to the electron-donating hydroxyl group.[13]

Table 2: Expected Mass Spectrometry and IR Data

| Technique | Expected Result | Interpretation |

| Mass Spec. (ESI+) | [M+H]⁺ ≈ 222.09 | Confirms the molecular weight (C₁₅H₁₁NO = 221.26 g/mol ). High-resolution mass spectrometry (HRMS) should be used for exact mass confirmation.[14] |

| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad) | O-H stretching vibration, characteristic of the phenol group.[15] |

| ~3100-3000 cm⁻¹ (sharp) | Aromatic C-H stretching.[15] | |

| ~1620, 1580, 1500 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic and isoquinoline rings. | |

| ~1230 cm⁻¹ | C-O stretching vibration, characteristic for phenols.[15] |

Rationale: The broadness of the O-H stretch in the IR spectrum is a hallmark of hydrogen bonding.[12][15] In mass spectrometry, phenols often show a strong molecular ion peak.[16]

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (predicted) |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in chloroform; insoluble in water and hexanes. |

Conclusion and Future Outlook

This guide has detailed a reliable and well-characterized pathway for the synthesis of 4-(Isoquinolin-3-yl)phenol. The recommended Suzuki-Miyaura coupling approach offers modularity and efficiency, while the described analytical workflow ensures the unequivocal confirmation of the target structure's identity and purity. The principles and protocols outlined herein provide a solid foundation for researchers to produce this valuable chemical scaffold. Given the established pharmacological importance of its constituent moieties, 4-(Isoquinolin-3-yl)phenol represents a promising starting point for the development of novel therapeutic agents, warranting further investigation into its biological activities.

References

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

-

Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed. Available at: [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. National Institutes of Health. Available at: [Link]

-

13 - Synthesis of Isoquinolines and Quinolines. YouTube. Available at: [Link]

-

Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI. Available at: [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link]

-

Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. Available at: [Link]

-

Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. Available at: [Link]

-

Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

-

Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]

-

Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. PubMed. Available at: [Link]

-

Pictet-Spengler synthesis of Iso-quinoline: complete mechanistic description. YouTube. Available at: [Link]

-

Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. ACS Publications. Available at: [Link]

-

Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube. Available at: [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Semantic Scholar. Available at: [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Infrared spectra of organic compounds. Doc Brown's Chemistry. Available at: [Link]

-

An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. Available at: [Link]

-

Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. MDPI. Available at: [Link]

-

Synthesis of isoquinolines. Centurion University. Available at: [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]

-

4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol. ResearchGate. Available at: [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Pictet Spengler synthesis of isoquinoline. Química Organica.org. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Infrared spectra and ultraviolet-tunable laser induced photochemistry of matrix-isolated phenol and phenol-d5. ResearchGate. Available at: [Link]

-

Infrared spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. youtube.com [youtube.com]

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

An In-Depth Technical Guide to the Biological Activity Screening of 4-(Isoquinolin-3-yl)phenol

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of identifying new therapeutic agents. The compound 4-(Isoquinolin-3-yl)phenol represents such a strategy, integrating two scaffolds of significant pharmacological relevance. The isoquinoline nucleus is a "privileged structure" found in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The phenol moiety is a well-established functional group known for its antioxidant capabilities and its role in critical molecular interactions within biological systems, often contributing to anticancer and anti-inflammatory effects.[4][5]

The fusion of these two entities suggests a high potential for novel biological activity. Given that many isoquinoline derivatives exert their effects through the modulation of cellular signaling cascades, particularly kinase pathways, this guide proposes a focused screening strategy for 4-(Isoquinolin-3-yl)phenol.[2][6] Our central hypothesis is that this compound may act as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell proliferation, differentiation, and extracellular matrix production.[7][8] Specifically, we will target the Activin receptor-Like Kinase 5 (ALK5), the TGF-β type I receptor kinase, which is a key therapeutic target in oncology and fibrosis.[9][10]

This document serves as a technical guide for researchers and drug development professionals, outlining a hierarchical, multi-stage screening protocol designed to rigorously evaluate the biological activity of 4-(Isoquinolin-3-yl)phenol, from initial biochemical validation to cell-based functional assays.

Section 1: The Target - TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is integral to maintaining cellular homeostasis, but its dysregulation is a hallmark of numerous pathologies, including cancer and fibrotic diseases.[7] The pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[11] This phosphorylation event activates the ALK5 kinase, which in turn phosphorylates the downstream effector proteins, Smad2 and Smad3.[7] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest and extracellular matrix deposition.[7] Inhibiting ALK5 is therefore a direct and attractive strategy to block the downstream effects of TGF-β signaling.[9]

Caption: The TGF-β/ALK5 signaling pathway and the hypothesized point of inhibition.

Section 2: A Hierarchical Strategy for Biological Activity Screening

A robust screening cascade is essential for efficiently identifying and validating lead compounds. It minimizes resource expenditure by eliminating inactive or undesirable compounds at early stages. Our proposed strategy progresses from a highly specific in vitro biochemical assay to more complex, physiologically relevant cell-based assays.

Caption: Hierarchical workflow for screening 4-(Isoquinolin-3-yl)phenol.

Section 3: Detailed Experimental Protocols

The validity of any screening campaign rests on the precision and robustness of its experimental protocols. The following sections provide detailed, step-by-step methodologies for the core assays.

Phase 1: Biochemical ALK5 Kinase Assay

Causality: This initial step is critical to determine if 4-(Isoquinolin-3-yl)phenol directly interacts with and inhibits the ALK5 kinase enzyme in a purified, cell-free system.[12] This avoids complexities such as cell permeability and off-target cellular effects, providing a clean measure of on-target activity.[13] We will utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][14]

Protocol: ALK5 ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human TGFβR1 (ALK5) enzyme in kinase assay buffer.

-

Prepare a 2X solution of a suitable substrate (e.g., generic kinase peptide substrate) and ATP in kinase assay buffer.

-

Serially dilute 4-(Isoquinolin-3-yl)phenol in 100% DMSO to create a concentration range (e.g., 100 µM to 1 nM), followed by a final dilution in kinase assay buffer. Include a known ALK5 inhibitor (e.g., SB525334) as a positive control and a DMSO-only solution as a vehicle (negative) control.[15]

-

-

Kinase Reaction:

-

Add 5 µL of the test compound or control solution to the wells of a 96-well plate.

-

Add 10 µL of the 2X ALK5 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luciferase-driven light-producing reaction.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Phase 2: Cell-Based Functional Assays

Causality: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity within a cellular context.[13] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response.[16][17]

Protocol 1: TGF-β-Responsive Luciferase Reporter Assay

-

Cell Culture and Seeding:

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 35,000 cells/well and allow them to adhere for 24 hours.[7]

-

Compound Treatment and Stimulation:

-

Pre-treat the cells for 1 hour with varying concentrations of 4-(Isoquinolin-3-yl)phenol or controls (vehicle and positive control inhibitor).

-

Stimulate the cells by adding recombinant human TGF-β1 to a final concentration of 100 pM to all wells except the unstimulated control.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Lysis and Luminescence Measurement:

-

Remove the medium and lyse the cells using a suitable luciferase assay lysis buffer.

-

Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

-

Measure the resulting luminescence on a plate-reading luminometer.

-

Protocol 2: Antiproliferative MTT Assay

Causality: As TGF-β/ALK5 signaling can promote proliferation in certain advanced cancers, assessing the antiproliferative effect of our compound is a crucial functional readout.[18] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]

-

Cell Seeding:

-

Seed cancer cells known to be responsive to ALK5 inhibition (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 4-(Isoquinolin-3-yl)phenol for 72 hours. Include vehicle control wells.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Section 4: Data Presentation and Interpretation

Quantitative data from screening assays should be presented clearly to facilitate analysis and decision-making. The primary metric for potency is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the measured activity. This is determined by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Hypothetical Screening Data for 4-(Isoquinolin-3-yl)phenol

| Assay Type | Target/Cell Line | Measured Endpoint | Potency (IC₅₀) |

| Biochemical | Recombinant ALK5 | ADP Production | 120 nM |

| Cell-Based | PAI-1-Luc HepG2 | Luciferase Activity | 450 nM |

| Cell-Based | MDA-MB-231 | Cell Viability (MTT) | 1.2 µM |

| Selectivity | Kinase Panel (e.g., p38) | Kinase Activity | > 10 µM |

Interpretation: The hypothetical data above would suggest that 4-(Isoquinolin-3-yl)phenol is a direct, potent inhibitor of the ALK5 kinase. The rightward shift in potency from the biochemical to the cell-based assay is expected and reflects factors like cell permeability and protein binding. The antiproliferative activity, while less potent, confirms a functional downstream effect. Crucially, the high IC₅₀ against other kinases like p38 would indicate good selectivity, a highly desirable trait for a drug candidate.[20]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the initial biological screening of 4-(Isoquinolin-3-yl)phenol. By focusing on a strong, literature-supported hypothesis centered on ALK5 inhibition, we can efficiently progress from target validation to cellular function. The proposed workflow, incorporating robust biochemical and cell-based assays, ensures that key questions regarding potency, cellular activity, and functional consequence are addressed systematically.

Positive results from this screening cascade would establish 4-(Isoquinolin-3-yl)phenol as a promising lead compound. Subsequent steps would involve further selectivity profiling against a broader kinase panel, ADME/Tox profiling, and ultimately, validation in preclinical in vivo models of cancer or fibrosis to assess its therapeutic efficacy.[21][22] The strategic combination of the isoquinoline and phenol scaffolds in this molecule provides a strong rationale for its continued investigation as a potential novel therapeutic agent.

References

-

Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Available at: [Link]

-

De Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 166-177. Available at: [Link]

-

Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Goral, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1-25. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Gosavi, D. H. (2024). Isoquinoline derivatives and its medicinal activity. Wisdom Library. Available at: [Link]

-

Qiu, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(33), 6126-6168. Available at: [Link]

-

Seo, E., et al. (2019). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget, 10(49), 5104-5116. Available at: [Link]

-

Sgarbi, G., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen. Available at: [Link]

-

An, F., & Li, Z. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989803. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Blatt, N. B., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

-

BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Akhurst, R. J. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Design, 17(15), 1547-1561. Available at: [Link]

-

Bîcu, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 11(4), 779. Available at: [Link]

-

Iovine, V., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3149. Available at: [Link]

- Google Patents. (n.d.). US6362181B1 - Isoquinolones. Google Patents.

-

Gellibert, F., et al. (2004). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Paguigan, N. D., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 20(3), 163. Available at: [Link]

- Google Patents. (n.d.). WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof. Google Patents.

-

ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Miazga, A., et al. (2020). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences, 21(23), 9034. Available at: [Link]

-

El-Gamal, M. I., et al. (2015). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. Available at: [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Bio-Oil Phenol Formaldehyde Resin Used to Fabricate Phenolic Based Materials. MDPI. Available at: [Link]

-

Sharma, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. Available at: [Link]

-

Long, L., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine, 179(12), 1141-1150. Available at: [Link]

- Google Patents. (n.d.). EP3524595B1 - High-purity quinoline derivative and method for manufacturing same. Google Patents.

-

Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

- Google Patents. (n.d.). US10961241B2 - Chemical compounds. Google Patents.

-

Tel Aviv University. (n.d.). In vivo screening models of anticancer drugs. Tel Aviv University. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel liquid ester-phenolic antioxidant based on dipentaerythritol. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Bioactive Properties of Marine Phenolics. MDPI. Available at: [Link]

-

bioRxiv. (2019). Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. bioRxiv. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

ResearchGate. (n.d.). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CA2738563C - 8-substituted isoquinoline derivatives and the use thereof. Google Patents.

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia | bioRxiv [biorxiv.org]

- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifescienceglobal.com [lifescienceglobal.com]

- 18. wisdomlib.org [wisdomlib.org]

- 19. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Alchemist's Fingerprint: A Deep Dive into the Spectroscopic Signature of 4-(Isoquinolin-3-yl)phenol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Deciphering the Molecular Blueprint

In the intricate world of medicinal chemistry and materials science, the unequivocal structural confirmation of a novel compound is the bedrock upon which all subsequent research is built. For a molecule with the therapeutic potential of 4-(Isoquinolin-3-yl)phenol, a nuanced understanding of its three-dimensional architecture and electronic landscape is paramount. This guide provides a comprehensive exploration of the spectroscopic techniques that serve as our "molecular fingerprinting" toolkit: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Herein, we move beyond a mere recitation of data, delving into the rationale behind the spectral patterns observed, thereby offering a richer, more insightful interpretation for the discerning scientist.

The Subject: 4-(Isoquinolin-3-yl)phenol - A Molecule of Interest

4-(Isoquinolin-3-yl)phenol, a heterocyclic compound featuring a phenol ring appended to an isoquinoline scaffold, represents a class of molecules with significant pharmacological interest. The isoquinoline moiety is a common feature in many natural alkaloids and synthetic drugs, while the phenolic group is a well-known pharmacophore. The synergy of these two structural motifs makes this compound a compelling target for further investigation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-(Isoquinolin-3-yl)phenol is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the local electronic environment, with electronegative atoms and aromatic rings causing characteristic downfield shifts.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Isoquinolin-3-yl)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the phenolic -OH.

-

Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Data Interpretation and Predicted Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | ~9.5 - 10.5 | Singlet (broad) | 1H | The acidic nature of the phenolic proton and its potential for hydrogen bonding leads to a broad, downfield signal. Its position is highly dependent on concentration and solvent. |

| Isoquinoline H-1 | ~9.20 | Singlet | 1H | This proton is adjacent to the nitrogen atom and is significantly deshielded. |

| Isoquinoline Aromatic Protons | ~7.5 - 8.5 | Multiplets | 5H | The protons on the isoquinoline ring system will appear as a complex series of multiplets due to spin-spin coupling. |

| Phenol Aromatic Protons | ~6.9 - 7.9 | Doublets of Doublets | 4H | The protons on the phenol ring will exhibit characteristic ortho and meta couplings, appearing as two sets of doublets of doublets. |

B. ¹³C NMR Spectroscopy: The Carbon Backbone Revealed

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. Due to the lower natural abundance of the ¹³C isotope, these experiments typically require a greater number of scans.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often beneficial.

-

Instrumental Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each carbon.

-

Number of Scans: Several hundred to several thousand scans may be necessary.

-

Data Interpretation and Predicted Chemical Shifts:

Based on data for the closely related compound, 4-(1-Methylbenzo[f]quinolin-3-yl)phenol, we can predict the approximate chemical shifts for the carbon atoms in 4-(Isoquinolin-3-yl)phenol.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-O (Phenol) | ~155-160 | The carbon directly attached to the electronegative oxygen atom is significantly deshielded. |

| Isoquinoline Quaternary Carbons | ~140-155 | The quaternary carbons of the isoquinoline ring, particularly those at the ring fusion and adjacent to the nitrogen, will be downfield. |

| Aromatic CH (Isoquinoline & Phenol) | ~115-135 | The protonated aromatic carbons will appear in this characteristic region. |

| Quaternary Carbon (C-3 of Isoquinoline) | ~125-130 | The carbon linking the two ring systems. |

Molecular Structure and Numbering

Caption: Numbering scheme for 4-(Isoquinolin-3-yl)phenol.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Key Vibrational Modes:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| 3500 - 3200 | O-H stretch (phenolic) | Strong, broad | The broadness is due to hydrogen bonding. This is a highly characteristic band for phenols.[1] |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak | Confirms the presence of aromatic rings. |

| 1620 - 1580 | C=C and C=N stretching (aromatic rings) | Medium to strong | Characteristic absorptions for the isoquinoline and phenol ring systems. |

| ~1220 | C-O stretch (phenolic) | Strong | The position of this band can help distinguish phenols from aliphatic alcohols. |

| 850 - 650 | Aromatic C-H out-of-plane bending | Strong | The specific pattern of these bands can provide information about the substitution pattern on the aromatic rings. |

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 4-(Isoquinolin-3-yl)phenol.

III. Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Data Interpretation and Fragmentation Analysis:

-

Molecular Ion Peak ([M+H]⁺): The expected exact mass of the protonated molecule (C₁₅H₁₂NO⁺) is approximately 222.0919 m/z. The observation of this peak with high accuracy confirms the molecular formula.

-

Fragmentation Pattern: The fragmentation of 4-(Isoquinolin-3-yl)phenol is expected to be influenced by the stability of the aromatic rings. Common fragmentation pathways for isoquinoline alkaloids and phenolic compounds include:

-

Loss of CO: A neutral loss of 28 Da (from the phenol ring) is a common fragmentation pathway for phenols.

-

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual phenol and isoquinoline moieties.

-

Ring cleavages: More energetic conditions can lead to the fragmentation of the aromatic rings themselves.

-

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

IV. Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and Mass Spectrometry provides a robust and self-validating spectroscopic profile of 4-(Isoquinolin-3-yl)phenol. The ¹H and ¹³C NMR spectra precisely map the atomic connectivity, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and offers insights into the molecule's stability and fragmentation. This comprehensive analysis not only serves as an unambiguous confirmation of the compound's identity but also provides a foundational dataset for future studies in drug development and materials science.

V. References

-

SpectraBase. 4-(1-Methylbenzo[f]quinolin-3-yl)phenol. John Wiley & Sons, Inc. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

National Institute of Standards and Technology. Phenol. NIST Chemistry WebBook. [Link]

-

Leal, J. H. L., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 329. [Link]

-

MDPI. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Isoquinolin-3-yl)phenol

A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a scientifically informed, hypothetical exploration of the potential mechanism of action for 4-(Isoquinolin-3-yl)phenol. As of the date of this publication, direct experimental studies elucidating its specific biological activities are not extensively available in the public domain. This document, therefore, synthesizes evidence from structurally related isoquinoline and phenolic compounds to propose a plausible mechanistic framework and to provide a comprehensive roadmap for its experimental validation.

Introduction: The Therapeutic Potential of Isoquinoline-Phenol Scaffolds

The isoquinoline core is a prominent structural motif in a vast number of natural and synthetic bioactive compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The fusion of a benzene and a pyridine ring creates a scaffold that can interact with a variety of biological targets. When combined with a phenol group, a known pharmacophore associated with antioxidant and pro-apoptotic effects, the resulting hybrid molecule, such as 4-(Isoquinolin-3-yl)phenol, presents a compelling candidate for drug discovery.[6] This guide will delve into a hypothesized mechanism of action for 4-(Isoquinolin-3-yl)phenol as a novel anti-cancer agent, focusing on the induction of apoptosis and the modulation of key cellular signaling pathways.

Proposed Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

Based on the established activities of related compounds, we hypothesize that 4-(Isoquinolin-3-yl)phenol exerts its anti-cancer effects through a synergistic, dual-pronged mechanism:

-

Induction of Apoptosis: The phenolic moiety is anticipated to contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of the intrinsic apoptotic pathway.[7]

-

Inhibition of Pro-Survival Signaling: The isoquinoline scaffold is proposed to act as a kinase inhibitor, targeting a critical pro-survival signaling cascade, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[3][8]

This dual mechanism would not only actively induce cancer cell death but also dismantle the cellular machinery that promotes their survival and proliferation.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized dual-action mechanism of 4-(Isoquinolin-3-yl)phenol.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test our proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step building upon the last to create a cohesive and robust dataset.

Part 1: Assessment of Cytotoxicity and Apoptotic Induction

The initial phase focuses on confirming the anti-cancer activity of 4-(Isoquinolin-3-yl)phenol and determining if this is mediated by apoptosis.

1.1. Cell Viability Assays

-

Objective: To determine the cytotoxic effects of 4-(Isoquinolin-3-yl)phenol on a panel of cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., a panel including breast, lung, and colon cancer lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 4-(Isoquinolin-3-yl)phenol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or similar colorimetric assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line at each time point.

-

1.2. Apoptosis Detection

-

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

-

Protocol (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with 4-(Isoquinolin-3-yl)phenol at its IC50 concentration for 24 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Part 2: Elucidation of the Apoptotic Pathway

This section aims to dissect the molecular machinery driving the apoptotic process.

2.1. Western Blot Analysis of Apoptotic Markers

-

Objective: To measure the expression levels of key proteins involved in the intrinsic apoptotic pathway.

-

Protocol:

-

Treat cancer cells with 4-(Isoquinolin-3-yl)phenol at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

2.2. Measurement of Mitochondrial Membrane Potential

-

Objective: To assess mitochondrial integrity, a key event in the intrinsic apoptotic pathway.

-

Protocol:

-

Treat cells as described in 2.1.

-

Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1).

-

Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

-

Part 3: Investigation of the PI3K/Akt Signaling Pathway

The final phase of our investigation will focus on validating the inhibition of the PI3K/Akt pathway.

3.1. Phospho-Kinase Array

-

Objective: To obtain a broad overview of the effect of 4-(Isoquinolin-3-yl)phenol on various signaling pathways.

-

Protocol:

-

Treat cancer cells with 4-(Isoquinolin-3-yl)phenol at its IC50 concentration.

-

Lyse the cells and perform a phospho-kinase array according to the manufacturer's instructions.

-

Identify changes in the phosphorylation status of key signaling proteins, with a focus on components of the PI3K/Akt pathway.

-

3.2. Western Blot for PI3K/Akt Pathway Components

-

Objective: To confirm the inhibition of the PI3K/Akt pathway.

-

Protocol:

-

Following the protocol in 2.1, probe membranes with antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.

-

A decrease in the ratio of phosphorylated to total protein for these kinases would indicate pathway inhibition.

-

Experimental Workflow Diagram

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Data Presentation: A Framework for Quantitative Analysis

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of 4-(Isoquinolin-3-yl)phenol on Various Cancer Cell Lines

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MCF-7 (Breast) | Data | Data | Data |

| A549 (Lung) | Data | Data | Data |

| HCT116 (Colon) | Data | Data | Data |

Table 2: Quantification of Apoptosis by Flow Cytometry

| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |

| Control | Data | Data | Data | Data |

| 4-(Isoquinolin-3-yl)phenol (IC50) | Data | Data | Data | Data |

Table 3: Densitometric Analysis of Western Blots

| Protein Target | Fold Change vs. Control (6h) | Fold Change vs. Control (12h) | Fold Change vs. Control (24h) |

| p-Akt/Akt Ratio | Data | Data | Data |

| Cleaved Caspase-3 | Data | Data | Data |

Conclusion and Future Directions

This guide outlines a plausible, scientifically-grounded hypothesis for the mechanism of action of 4-(Isoquinolin-3-yl)phenol as a novel anti-cancer agent. The proposed dual mechanism, involving the induction of apoptosis and the inhibition of the PI3K/Akt signaling pathway, is based on the known biological activities of its constituent chemical scaffolds. The detailed experimental protocols provided offer a clear and robust framework for the validation of this hypothesis.

Successful elucidation of the mechanism of action of 4-(Isoquinolin-3-yl)phenol will pave the way for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and the identification of potential biomarkers for patient stratification. The exploration of this and other isoquinoline-phenol hybrids holds significant promise for the future of targeted cancer therapy.

References

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.[Link]

-

Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate.[Link]

-

KEGG PATHWAY Database. KEGG.[Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.[Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.[Link]

-

Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Semantic Scholar.[Link]

-

Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed.[Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - PubMed Central.[Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.[Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central.[Link]

-

Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. PMC - NIH.[Link]

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.[Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.[Link]

-

Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed.[Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing).[Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI.[Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health.[Link]

-

Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI.[Link]

-

Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. MDPI.[Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating 4-(Isoquinolin-3-yl)phenol as a Novel Kinase Inhibitor

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets. The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of many biologically active compounds.[1][2] This guide provides a comprehensive, technically-grounded framework for the evaluation of 4-(Isoquinolin-3-yl)phenol, a novel compound, as a potential kinase inhibitor. We delineate a logical, multi-stage workflow, from initial biochemical screening to cellular characterization and preliminary in vivo assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a robust and self-validating investigation.

Introduction: The Rationale for Investigating 4-(Isoquinolin-3-yl)phenol

The human kinome comprises over 500 protein kinases that orchestrate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[3][4] Many successful inhibitors are heterocyclic compounds that compete with ATP for binding in the kinase catalytic site.

The isoquinoline framework is a recurring motif in a multitude of pharmacologically active agents, including natural alkaloids and synthetic molecules with anticancer, antimicrobial, and enzyme inhibitory properties.[1] Derivatives of the isoquinoline scaffold have been successfully developed as inhibitors of diverse kinases, such as HER2, EGFR, and Src, underscoring the scaffold's utility in kinase inhibitor design.[5][6]

The specific compound, 4-(Isoquinolin-3-yl)phenol, combines the privileged isoquinoline core with a phenol group. The phenolic hydroxyl can act as a crucial hydrogen bond donor or acceptor, potentially anchoring the molecule within the kinase ATP-binding pocket and conferring selectivity. This structural combination presents a compelling starting point for a kinase inhibitor discovery program. This guide outlines a systematic approach to validate this hypothesis.

Synthesis and Characterization

Proposed Synthetic Approach (Hypothetical): A Suzuki or Stille coupling reaction between a halogenated isoquinoline (e.g., 3-bromo-isoquinoline) and a suitably protected phenol boronic acid or stannane derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) would be a primary strategy.

Post-synthesis, the compound must be rigorously purified (e.g., via column chromatography or recrystallization) and its identity and purity confirmed through standard analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of proton and carbon environments consistent with the 4-(Isoquinolin-3-yl)phenol structure. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Observation of the correct molecular ion peak (M+H)⁺. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating >95% purity. |

The Drug Discovery & Evaluation Workflow

The evaluation of a potential kinase inhibitor is a tiered process, designed to build confidence in its activity and selectivity while efficiently filtering out unpromising candidates. This workflow ensures that resource-intensive cellular and in vivo studies are reserved for compounds with well-characterized biochemical activity.

Caption: A tiered workflow for kinase inhibitor evaluation.

Phase 1: Biochemical Evaluation Protocols

The initial phase focuses on assessing the direct interaction between 4-(Isoquinolin-3-yl)phenol and purified kinase enzymes in a controlled, cell-free environment.

Primary Kinase Screening

Causality: The first step is to understand if the compound has any kinase inhibitory activity at all. A broad screening panel is the most efficient way to identify initial "hits" and uncover potential on- and off-target activities early. Many commercial vendors offer panels of hundreds of purified human kinases.

Protocol: In Vitro Kinase Assay (Generic) This protocol is a template; specific buffer conditions and substrate concentrations should be optimized for each kinase.[7]

-

Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate (a specific peptide for the kinase) solutions in this buffer.

-

Compound Plating : Dispense 4-(Isoquinolin-3-yl)phenol (typically at a single high concentration, e.g., 10 µM) and a vehicle control (e.g., DMSO) into a 384-well assay plate.

-

Kinase Addition : Add the purified kinase enzyme to each well and incubate for 10-15 minutes to allow the compound to bind.[7]

-

Reaction Initiation : Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.[7][8]

-

Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection : Stop the reaction and quantify the amount of product formed. Common methods include:

-

Radiometric Assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[9]

-

Fluorescence-Based Assays : Measuring the change in fluorescence polarization or intensity of a labeled substrate or antibody upon phosphorylation.[10]

-

Luminescence-Based Assays : Quantifying the amount of ADP produced using an enzyme-coupled reaction that generates light (e.g., ADP-Glo™).

-

-

Data Analysis : Calculate the percent inhibition for the compound relative to the vehicle control.

IC₅₀ Determination

Causality: Once a "hit" is identified from the primary screen, it is critical to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's effectiveness in a specific biochemical assay.[11][12]

Protocol: Dose-Response IC₅₀ Assay

-

Serial Dilution : Prepare a serial dilution of 4-(Isoquinolin-3-yl)phenol, typically an 8- to 12-point curve starting from a high concentration (e.g., 50 µM).

-

Assay Performance : Perform the in vitro kinase assay as described in section 4.1, but with the different concentrations of the inhibitor.

-

Data Plotting : Plot the percent inhibition against the logarithm of the inhibitor concentration.[13]

-

Curve Fitting : Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[13]

| Hypothetical IC₅₀ Data for 4-(Isoquinolin-3-yl)phenol | |

| Kinase Target | IC₅₀ (nM) |

| Kinase A (e.g., HER2) | 85 |

| Kinase B (e.g., EGFR) | 1,200 |

| Kinase C (e.g., GSK-3β) | 450 |

| Kinase D (e.g., CDK2) | >10,000 |

This table illustrates how results would be presented to show potency and initial selectivity.

Phase 2: Cellular Characterization

Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux. Cellular assays are essential to confirm that the compound can reach its target in a living system and exert the desired biological effect.

Assessing Cellular Viability and Proliferation

Protocol: MTT Assay

-

Cell Plating : Seed cancer cells known to be dependent on the target kinase (e.g., SKBR3 cells for HER2[5]) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of 4-(Isoquinolin-3-yl)phenol for 48-72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Readout : Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.

-

Analysis : Calculate the concentration that inhibits cell growth by 50% (GI₅₀).

Verifying Target Engagement in Cells

Causality: It is crucial to demonstrate that the observed cellular effect (e.g., decreased viability) is a direct result of the intended kinase being inhibited. This is achieved by measuring the phosphorylation status of the kinase's direct downstream substrate.

Protocol: Western Blot for Phosphorylated Substrates This protocol outlines the detection of a phosphorylated protein, a key indicator of kinase activity.[14][15]

-

Cell Lysis : Treat cells with 4-(Isoquinolin-3-yl)phenol for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

-

Protein Quantification : Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin - BSA) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of the target substrate (e.g., anti-phospho-Akt Ser473).[15]

-

Secondary Antibody Incubation : Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection : Add a chemiluminescent substrate and detect the light signal using an imaging system.

-

Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that detects the total amount of the substrate protein, regardless of its phosphorylation state.[16]

A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total protein signal, provides strong evidence of on-target activity.

Visualizing the Mechanism: Impact on Signaling Pathways

Kinase inhibitors function by interrupting signaling cascades. Based on the results from the kinase panel screen, we can hypothesize which pathways are affected. For instance, if 4-(Isoquinolin-3-yl)phenol inhibits a receptor tyrosine kinase like HER2, it would disrupt downstream pathways like PI3K/Akt/mTOR and MAPK/ERK.

Caption: Inhibition of an RTK by 4-(Isoquinolin-3-yl)phenol blocks downstream signaling.

Phase 3: Preliminary In Vivo Assessment

Causality: The ultimate test for a potential anti-cancer drug is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating efficacy.[17][18]

Protocol: Human Tumor Xenograft Model

-

Cell Implantation : Subcutaneously inject a suspension of human cancer cells (chosen based on cellular assay results) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[17]

-

Tumor Growth : Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization : Randomize the mice into treatment groups (e.g., vehicle control, 4-(Isoquinolin-3-yl)phenol at different doses, positive control drug).

-

Dosing : Administer the compound to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule.

-

Monitoring : Measure tumor volume (e.g., with calipers) and body weight (as a measure of toxicity) two to three times per week.

-

Endpoint : Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration.

-

Analysis : Compare the tumor growth rates between the treated and vehicle control groups. A significant reduction in tumor growth indicates in vivo efficacy.

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, can offer a more clinically relevant model that better captures tumor heterogeneity.[19]

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to evaluate 4-(Isoquinolin-3-yl)phenol as a potential kinase inhibitor. By progressing from broad biochemical screening to specific cellular mechanism-of-action studies and finally to in vivo efficacy models, researchers can build a comprehensive data package.

Positive results from this workflow would justify further investment in medicinal chemistry efforts to optimize the compound's potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR studies). Ultimately, this systematic process of validation and characterization is fundamental to translating a promising chemical scaffold into a potential therapeutic agent.

References

-

Kim, J., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Available at: [Link]

-

Gomes, B., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

Thomas, A. M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

-

Leclerc, D., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

-

Wang, T. H., et al. (2024). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. RSC Advances. Available at: [Link]

-

Al-Salem, H. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

-

Abdel-Halim, M., et al. (2021). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. Available at: [Link]

-

Wikipedia contributors. (n.d.). IC50. Wikipedia. Available at: [Link]

-

Kim, M. P. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]

-

Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Available at: [Link]

-

Wikipedia contributors. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

-

Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. Available at: [Link]

-

Distler, J., et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. Available at: [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

-

Schwartz, S., et al. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research. Available at: [Link]

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Available at: [Link]

-

Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Ioniță, E., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]

-

Le, T. M., et al. (2021). Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. Bioorganic Chemistry. Available at: [Link]

-

Benjamin, E. R., et al. (2011). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Drug Discovery Today. Available at: [Link]

-

Cer, R. Z., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

-

Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

-

Al-Hussain, S. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]

-

LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR. Available at: [Link]

-